Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
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Overview
Description
Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate is a complex organic compound belonging to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, cyano, and methoxyphenyl. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-ethoxycarbonyl-3-cyano-6-methyl-4-(4-methoxyphenyl)pyridine-2(1H)-thione with chloroacetonitrile in the presence of sodium in absolute ethanol under reflux conditions . This method ensures the formation of the desired thienopyridine core with the appropriate substitutions.
Chemical Reactions Analysis
Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amino or cyano groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as amino or cyano can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve solvents like ethanol or methanol and may require heating or refluxing.
Scientific Research Applications
Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino and cyano groups can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate can be compared with other thienopyridine derivatives, such as:
Ethyl 3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Methyl 3-amino-2-thiophenecarboxylate: A simpler structure with fewer functional groups, resulting in different reactivity and applications.
The uniqueness of methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-9-14(19(23)26-4)15(10-5-6-11(24-2)12(7-10)25-3)16-17(21)13(8-20)27-18(16)22-9/h5-7,15,22H,21H2,1-4H3 |
InChI Key |
NIOFRIZNSWMKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)SC(=C2N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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